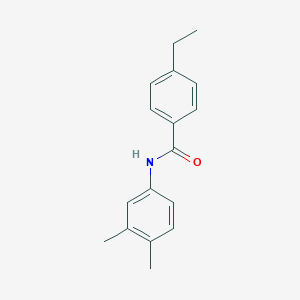

N-(3,4-dimethylphenyl)-4-ethylbenzamide

説明

N-(3,4-Dimethylphenyl)-4-ethylbenzamide is a benzanilide derivative characterized by an amide linkage between a 4-ethyl-substituted benzoyl group and a 3,4-dimethyl-substituted aniline moiety. Its structure has been elucidated via single-crystal X-ray diffraction, revealing key conformational features such as the antiperpendicular alignment of the N–H and C=O bonds, a common trait in benzanilides due to intramolecular hydrogen bonding and steric effects .

特性

分子式 |

C17H19NO |

|---|---|

分子量 |

253.34 g/mol |

IUPAC名 |

N-(3,4-dimethylphenyl)-4-ethylbenzamide |

InChI |

InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19) |

InChIキー |

UVWSLKBIUOLWIF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

正規SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Structure and Conformation

The crystal packing and molecular conformation of benzanilides are highly sensitive to substituent positioning. Below is a comparative analysis of N-(3,4-dimethylphenyl)-4-ethylbenzamide with analogs:

Table 1: Structural and Conformational Comparison

Key Findings :

Functional and Application-Based Comparisons

Substituted benzamides are explored for diverse applications, including agrochemicals and pharmaceuticals:

Table 2: Functional Comparison

Key Findings :

- The ethyl group in the target compound may limit biological activity compared to etobenzanid, which features a chlorophenyl moiety critical for pesticidal efficacy .

- Pharmaceutical benzamides often incorporate complex substituents (e.g., tetrahydroacridinyl) to achieve specific receptor interactions, a feature absent in simpler alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。